molecular formula C23H41N3O2S B11116688 5-[(octadecylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[(octadecylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11116688
M. Wt: 423.7 g/mol
InChI Key: VGCQNHQHWYEWEX-UHFFFAOYSA-N
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Description

5-[(Octadecylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thiobarbiturates. These compounds are known for their diverse biological activities, including anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties . The structure of this compound includes a pyrimidine ring with a thioxo group and an octadecylamino substituent, making it a unique and valuable molecule in various fields of research.

Preparation Methods

The synthesis of 5-[(octadecylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a green and efficient method involving N-formylation and Knoevenagel condensation reactions. In this protocol, appropriate amines react with formic acid to afford formamides, which then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium . This method offers several advantages, such as high yields, mild reaction conditions, and easy work-up.

Chemical Reactions Analysis

5-[(Octadecylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, chloral, and solid-supported reagents like ammonium formate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formylation of amines is an important reaction in synthetic organic chemistry, and various methods have been reported for N-formylation of amines .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, its derivatives have shown potential as anti-neoplastic, antiviral, antibiotic, and anti-inflammatory agents . Additionally, its unique structure makes it valuable for studying molecular interactions and mechanisms of action in various biological systems.

Mechanism of Action

The mechanism of action of 5-[(octadecylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s thioxo group and pyrimidine ring play crucial roles in its biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

5-[(Octadecylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other similar compounds, such as 1,3-diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione . These compounds share a similar pyrimidine ring structure but differ in their substituents, which can significantly influence their biological activity and chemical properties. The unique octadecylamino substituent in this compound distinguishes it from other thiobarbiturates and contributes to its specific applications and effects.

Properties

Molecular Formula

C23H41N3O2S

Molecular Weight

423.7 g/mol

IUPAC Name

6-hydroxy-5-(octadecyliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C23H41N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-21(27)25-23(29)26-22(20)28/h19H,2-18H2,1H3,(H3,25,26,27,28,29)

InChI Key

VGCQNHQHWYEWEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=C(NC(=S)NC1=O)O

Origin of Product

United States

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